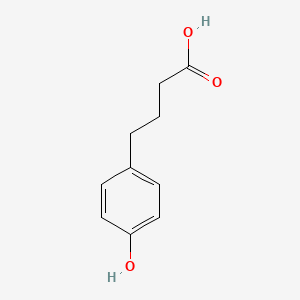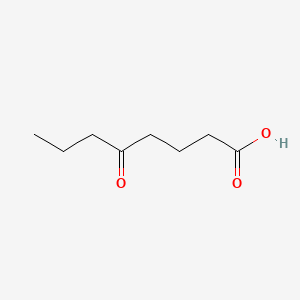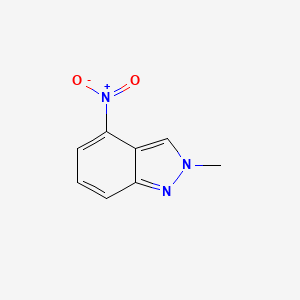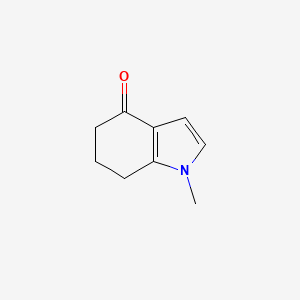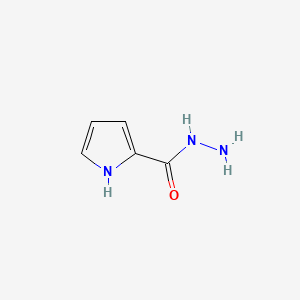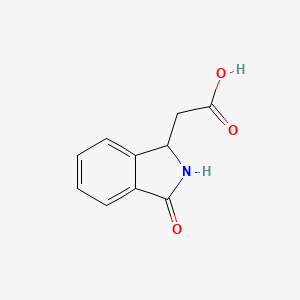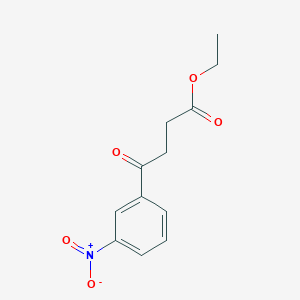
Ethyl 4-(3-nitrophenyl)-4-oxobutanoate
Overview
Description
This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the synthesized compound would also be reported.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and stability under various conditions. The compound’s potential to undergo certain chemical reactions would also be explored.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Antioxidant Properties
Research has explored the antioxidant properties of compounds similar to Ethyl 4-(3-nitrophenyl)-4-oxobutanoate. One such study investigated various 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate, for their antioxidant activity. These compounds were evaluated for their ability to scavenge free radicals in an in vitro hypochlorous system. Among the tested compounds, ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate demonstrated the most effective scavenger activity at high concentrations (Stanchev et al., 2009).
Growth-Regulating Activity in Plants
Another study focused on the growth-regulating activity of similar 4-hydroxycoumarin derivatives on nitrogen-fixing soybean plants. Compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate were found to affect plant growth in a concentration-dependent manner, with some compounds demonstrating significant suppression of biomass accumulation and nitrogenase activity (Stanchev et al., 2010).
Synthetic Applications
Ethyl 4-(3-nitrophenyl)-4-oxobutanoate and related compounds have been explored for various synthetic applications. For instance, research has been conducted on the asymmetric conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes, leading to the formation of tetronic acid derivatives with high yields and excellent enantioselectivities. Such synthetic pathways are crucial for developing pharmaceuticals and other complex organic compounds (Yan et al., 2012).
Enzymatic Reduction Studies
Additionally, enzymatic reductions involving similar compounds have been studied. For example, research on the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate using microbial aldehyde reductase has provided insights into efficient and selective methods for producing stereochemically controlled organic compounds (Shimizu et al., 1990).
Safety And Hazards
The compound’s potential hazards would be assessed, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as exploring new synthetic routes, studying the compound’s potential applications, or investigating its mechanism of action in more detail.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
ethyl 4-(3-nitrophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-18-12(15)7-6-11(14)9-4-3-5-10(8-9)13(16)17/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQNCORYKZHCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303788 | |
| Record name | Ethyl 4-(3-nitrophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-nitrophenyl)-4-oxobutanoate | |
CAS RN |
75227-18-8 | |
| Record name | NSC162048 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(3-nitrophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



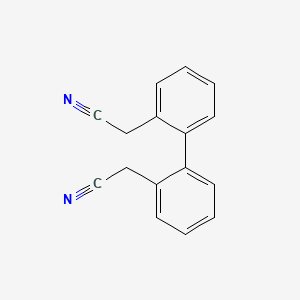
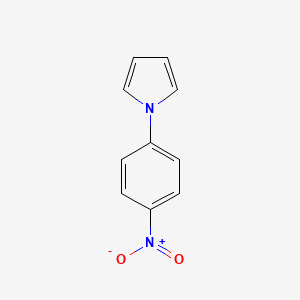
![2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B1296271.png)
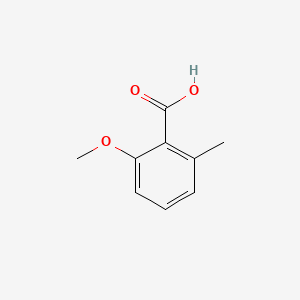
![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)
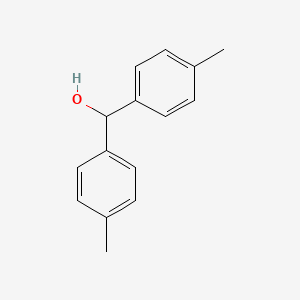

![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)
